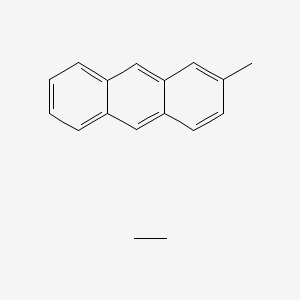

2,6(7)-Dimethylanthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1216725-81-3 |

|---|---|

Molecular Formula |

C17H18 |

Molecular Weight |

222.331 |

IUPAC Name |

ethane;2-methylanthracene |

InChI |

InChI=1S/C15H12.C2H6/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11;1-2/h2-10H,1H3;1-2H3 |

InChI Key |

ROGTXUCGZCUNKW-UHFFFAOYSA-N |

SMILES |

CC.CC1=CC2=CC3=CC=CC=C3C=C2C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of 2,6-dimethylanthracene?

Physicochemical Characterization, Synthetic Pathways, and Optoelectronic Utility

Executive Summary

2,6-Dimethylanthracene (2,6-DMA) is a rigid, planar polycyclic aromatic hydrocarbon (PAH) distinguished by its

Molecular Architecture & Structural Analysis[1]

Crystal Structure and Packing

2,6-Dimethylanthracene crystallizes in the monoclinic system, specifically in the non-centrosymmetric space group

-

Symmetry:

(Trans-like orientation of methyls minimizes steric clash). -

Lattice Energy: High lattice energy contributes to its elevated melting point (~250°C) and low solubility in non-polar solvents.

Electronic Structure

The introduction of electron-donating methyl groups (+I effect) at the 2 and 6 positions induces a bathochromic shift (red shift) in the absorption and emission spectra relative to unsubstituted anthracene. The HOMO-LUMO gap is slightly narrowed, enhancing its utility as a p-type organic semiconductor.

Physicochemical Profile

The following data represents verified values from standard chemical handbooks and recent crystallographic studies.

| Property | Value | Notes |

| CAS Registry Number | 613-26-3 | |

| Molecular Formula | ||

| Molecular Weight | 206.29 g/mol | |

| Appearance | Pale yellow crystalline solid | Highly fluorescent |

| Melting Point | 250 °C | Verified (Lange's Handbook) [1] |

| Boiling Point | ~370 °C | Predicted at 760 mmHg |

| Density | 1.084 g/cm³ | Calculated |

| Solubility | Soluble in DCM, CHCl | Insoluble in water; sparingly soluble in alcohols |

| Crystal System | Monoclinic ( | [2] |

| Absorption | ~380–390 nm | In CH |

| Fluorescence | ~430–450 nm | Deep blue emission |

Synthetic Pathways[6]

Synthesis of 2,6-DMA requires regioselective control to avoid 2,7- or 1,5-isomers. Two primary pathways are recommended: the scalable Diels-Alder Cycloaddition and the laboratory-scale Anthraquinone Reduction .

Pathway A: Double Diels-Alder (Industrial/Biomass Route)

This method utilizes isoprene and 1,4-benzoquinone, often derived from biomass, to construct the skeleton with precise regiochemistry.

Pathway B: Reduction of 2,6-Dimethylanthraquinone

For high-purity laboratory needs, reducing the corresponding anthraquinone (prepared via Friedel-Crafts of toluene and 1,2,4,5-benzenetetracarboxylic dianhydride derivatives) is preferred.

Figure 1: Primary synthetic workflows for 2,6-Dimethylanthracene.[1][2] The Diels-Alder route (top) is atom-economical for scale-up, while the Quinone reduction (bottom) allows for purification at the stable quinone stage.

Spectroscopic Characterization

UV-Vis Absorption

The absorption spectrum in dichloromethane displays the characteristic "triple-finger" vibronic progression typical of anthracenes, but bathochromically shifted by approximately 10–15 nm compared to unsubstituted anthracene.

-

Key Transitions:

( - : Peaks typically observed at 340 nm, 360 nm, and 385 nm (solvent dependent).

Fluorescence

2,6-DMA exhibits strong fluorescence with a quantum yield (

-

Emission Color: Deep Blue.

-

Stokes Shift: Small, indicating rigid geometry and minimal structural reorganization in the excited state.

-

Solid-State: In thin films, emission may red-shift further due to excimer formation or strong

-stacking interactions.

Reactivity & Functionalization

The chemical reactivity of 2,6-DMA is dominated by the electron-rich 9,10-positions (meso positions), which have the highest coefficients in the HOMO.

Regioselectivity Logic

-

9,10-Positions: Highly reactive toward electrophilic aromatic substitution (EAS), oxidation, and cycloaddition.

-

2,6-Methyls: Benzylic positions are activatable but less reactive than the 9,10-aromatic core. Direct bromination of methyls (e.g., with NBS) is difficult without protecting the 9,10-positions first, as the anthracene core will brominate preferentially [3].

Key Reactions

-

Diels-Alder Cycloaddition: Reacts readily with maleic anhydride at the 9,10-positions to form bridged bicyclic adducts. This reversibility is used in self-healing polymers.

-

Oxidation: Easily oxidized by CrO

or H -

Electrophilic Substitution: Halogenation occurs almost exclusively at the 9,10-positions.

Figure 2: Reactivity profile of 2,6-DMA. The 9,10-meso positions are the primary sites for functionalization.

Applications in Advanced Materials

Organic Thin-Film Transistors (OTFTs)

2,6-DMA serves as a high-mobility p-channel semiconductor. Its planar structure facilitates the "herringbone" packing motif often required for efficient hole transport. Derivatives (e.g., 2,6-diphenylanthracene) are often synthesized from 2,6-DMA to further tune ionization potential.

Scintillation & Photonics

Due to its high fluorescence quantum yield and fast decay time (nanoseconds), 2,6-DMA is used in plastic scintillators for radiation detection. It acts as a primary fluor or wavelength shifter, converting high-energy radiation into detectable blue light.

Safety & Handling (MSDS Summary)

-

GHS Classification: Aquatic Acute 1 (H400), Aquatic Chronic 1 (H410).

-

Handling: Wear nitrile gloves and N95/P100 respirator. Avoid dust formation.

-

Storage: Store in dark, cool, dry place. Light sensitive (photodimerization can occur in solution).

-

Disposal: Incineration as hazardous organic waste.

References

-

Lange's Handbook of Chemistry . Physical Properties of Organic Compounds. Table 1.15.

-

ResearchGate . Synthesis, crystal structure and photoluminescence of 2,6-dimethylanthracene.

-

Royal Society of Chemistry . Examining the Role of Acceptor Molecule Structure in Self-Assembled Bilayers. (Discusses reactivity of 2,6-DMA vs 9,10 positions).

-

Google Patents . Method for preparing 2,6-dimethylanthracene from isoprene and 1,4-benzoquinone. CN111217660B.

-

PubChem . 2,6-Dimethylanthracene Compound Summary.

Sources

A Technical Guide to the Spectroscopic Characterization of 2,7-Dimethylanthracene

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—for the polycyclic aromatic hydrocarbon (PAH) 2,7-dimethylanthracene (CAS No. 782-23-0).[1][2][3] Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate the unequivocal identification and characterization of this molecule.

Molecular Structure and Spectroscopic Overview

2,7-Dimethylanthracene is a tricyclic aromatic hydrocarbon. Its structure consists of a central anthracene core with two methyl groups substituted at the C2 and C7 positions. This specific substitution pattern results in a C2h symmetry, which significantly influences its spectroscopic signatures. Understanding these signatures is paramount for quality control, reaction monitoring, and material characterization.

Molecular Formula: C₁₆H₁₄[1][2] Molecular Weight: 206.28 g/mol [1][2] Structure:

The following sections will detail the expected features in ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy, providing both the theoretical basis for these features and the practical protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2,7-dimethylanthracene, both ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

The symmetry of 2,7-dimethylanthracene simplifies its ¹H NMR spectrum. Due to the C2h symmetry axis, there are only four unique proton environments: the two methyl groups (which are equivalent) and three distinct types of aromatic protons.

Expected ¹H NMR Chemical Shifts (Predicted)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methyl (CH₃) | ~2.5 | Singlet (s) | 6H |

| Aromatic (H-1, H-8) | ~7.8-8.0 | Doublet (d) | 2H |

| Aromatic (H-3, H-6) | ~7.2-7.4 | Doublet of Doublets (dd) | 2H |

| Aromatic (H-4, H-5) | ~7.8-8.0 | Doublet (d) | 2H |

| Aromatic (H-9, H-10) | ~8.2-8.4 | Singlet (s) | 2H |

Interpretation and Causality:

-

Methyl Protons: The methyl protons are chemically equivalent and do not couple with any other protons, resulting in a sharp singlet integrating to six hydrogens. Their chemical shift around 2.5 ppm is typical for methyl groups attached to an aromatic ring.

-

Aromatic Protons: The aromatic region is characteristic of a substituted anthracene. Protons H-9 and H-10 are in the most electron-rich central ring and are chemically equivalent, appearing as a distinct singlet downfield. The protons on the outer rings (H-1, H-3, H-4 and their symmetric counterparts H-8, H-6, H-5) will show characteristic splitting patterns based on their coupling with adjacent protons.[4][5] The precise shifts can be influenced by the solvent and concentration.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. The symmetry of 2,7-dimethylanthracene results in eight distinct carbon signals: one for the methyl carbons and seven for the aromatic carbons (four protonated and three quaternary).

Predicted ¹³C NMR Chemical Shifts

The chemical shifts for methylated anthracenes can be accurately predicted using substituent chemical shift (SCS) parameters derived from extensive studies.[6] Based on the foundational work by Stothers et al., the following shifts are anticipated.[6]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C-2, C-7 | ~136.5 | Quaternary (Aromatic) |

| C-9, C-10 | ~125.5 | Tertiary (Aromatic) |

| C-4, C-5 | ~127.8 | Tertiary (Aromatic) |

| C-1, C-8 | ~128.5 | Tertiary (Aromatic) |

| C-3, C-6 | ~125.0 | Tertiary (Aromatic) |

| C-4a, C-9a | ~131.0 | Quaternary (Aromatic) |

| C-8a, C-10a | ~131.5 | Quaternary (Aromatic) |

| Methyl (CH₃) | ~21.5 | Primary (Alkyl) |

Interpretation and Causality:

-

The methyl substituent at the C-2 position induces a significant downfield shift (α-effect) on C-2 itself and smaller shifts on the adjacent carbons (β and γ effects).[6]

-

The quaternary carbons (C-2, C-7, and the bridgehead carbons) are readily distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

-

The predicted values are based on additive models and provide a robust framework for spectral assignment.[6] While a spectrum for this specific isomer is noted as available from commercial databases, these predictive models are a cornerstone of structural analysis.[1]

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. This involves careful sample preparation and instrument calibration.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 2,7-dimethylanthracene in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated chloroform (CDCl₃) is often a good first choice for non-polar compounds like PAHs.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, 2-second relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, 2-5 second relaxation delay.

-

-

Spectral Processing: Process the raw data (Free Induction Decay - FID) using an appropriate Fourier transform, phase correction, and baseline correction.

Workflow Diagram: NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of 2,7-dimethylanthracene is characterized by distinct bands corresponding to the aromatic core and the aliphatic methyl groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) |

| 2980 - 2850 | C-H Stretch | Aliphatic (sp³ C-H of CH₃) |

| 1625 - 1580 | C=C Stretch | Aromatic Ring |

| 1500 - 1400 | C=C Stretch | Aromatic Ring |

| ~880 | C-H Out-of-Plane Bend | Aromatic (Isolated H) |

| ~820 | C-H Out-of-Plane Bend | Aromatic (2 adjacent H's) |

Interpretation and Causality:

-

C-H Stretching Region: The region above 3000 cm⁻¹ is characteristic of aromatic C-H stretches.[8] The bands just below 3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups.[9]

-

Aromatic "Fingerprint" Region: The series of sharp bands between 1400 and 1625 cm⁻¹ arise from the C=C stretching vibrations within the fused aromatic rings. Their complexity is a hallmark of PAHs.

-

C-H Out-of-Plane (OOP) Bending: The strong absorptions in the 900-700 cm⁻¹ region are highly diagnostic for the substitution pattern on the aromatic rings. For 2,7-dimethylanthracene, we expect a strong band around 880 cm⁻¹ corresponding to the isolated protons at positions 1 and 8, and another strong band near 820 cm⁻¹ from the two adjacent protons at positions 3 and 4 (and 5 and 6).

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like 2,7-dimethylanthracene, the KBr pellet method is a robust and common technique for obtaining a high-quality transmission spectrum.

Methodology (KBr Pellet Technique):

-

Sample Grinding: Grind 1-2 mg of 2,7-dimethylanthracene into a fine powder using an agate mortar and pestle.

-

Mixing: Add ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.

-

Pellet Pressing: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Background Spectrum: Place a blank KBr pellet (containing no sample) in the spectrometer and acquire a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and H₂O, as well as any scattering from the KBr itself.

-

Sample Spectrum: Replace the blank with the sample pellet and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Workflow Diagram: FT-IR Analysis (KBr Pellet)

Caption: Workflow for FT-IR analysis using the KBr pellet technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For PAHs like 2,7-dimethylanthracene, the extensive π-conjugated system gives rise to a characteristic and highly structured absorption spectrum.

Expected UV-Vis Absorption Maxima

The spectrum of anthracene is known for its well-resolved vibronic structure. The addition of methyl groups (auxochromes) typically causes a small red-shift (bathochromic shift) of these bands compared to the parent anthracene molecule.[10]

Expected Absorption Bands in Cyclohexane

| Wavelength Range (nm) | Transition Type | Description |

|---|---|---|

| ~250-260 | π → π* | Intense, sharp absorption band (β-band) |

| ~320-380 | π → π* | Series of sharp, well-defined vibrational bands (p-bands) |

Interpretation and Causality:

-

The spectrum is dominated by π → π* transitions within the aromatic system.

-

The band around 255 nm in anthracene is extremely intense.[10] This band will be present in 2,7-dimethylanthracene at a slightly longer wavelength.

-

The most characteristic feature of the anthracene chromophore is the series of sharp, moderately intense peaks between 320 and 380 nm.[11] This fine structure arises from transitions from the ground electronic state to different vibrational levels of the first excited electronic state. The number and spacing of these peaks are highly diagnostic.

-

Solvent Effects: The choice of solvent can influence the spectrum. Polar solvents may cause a loss of some of the fine structure and a slight shift in peak positions compared to non-polar solvents like hexane or cyclohexane.[12]

Experimental Protocol for UV-Vis Spectroscopy

Acquiring a high-quality UV-Vis spectrum requires careful preparation of a dilute solution and proper use of a dual-beam spectrophotometer.

Methodology:

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Cyclohexane or ethanol are common choices for PAHs. The solvent must not absorb in the region of interest (>220 nm).

-

Stock Solution: Prepare a concentrated stock solution of 2,7-dimethylanthracene by accurately weighing a small amount and dissolving it in a known volume of the chosen solvent.

-

Dilution: Prepare a dilute working solution from the stock solution. The final concentration should yield a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units) to ensure adherence to the Beer-Lambert Law.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline correction to zero the instrument across the desired wavelength range.

-

Sample Measurement: Empty the sample cuvette, rinse it with the dilute sample solution, and then fill it with the sample solution. Place it back in the sample beam path and acquire the absorption spectrum.

Workflow Diagram: UV-Vis Analysis

Caption: Workflow for UV-Vis analysis from sample preparation to spectral interpretation.

Conclusion

The spectroscopic characterization of 2,7-dimethylanthracene is straightforward when approached with a combination of theoretical prediction and rigorous experimental technique. The molecule's symmetry is a key feature that simplifies its NMR spectra, leading to eight ¹³C signals and five ¹H signals. Its IR spectrum is defined by characteristic aromatic and aliphatic C-H stretches, as well as diagnostic out-of-plane bending modes that confirm the substitution pattern. Finally, the UV-Vis spectrum displays the classic, highly structured absorption profile of the anthracene chromophore. By following the protocols outlined in this guide, researchers can confidently verify the identity and purity of 2,7-dimethylanthracene for their scientific and developmental applications.

References

-

Maltseva, E., et al. (2018). High-resolution IR absorption spectroscopy of polycyclic aromatic hydrocarbons in the 3 μm region: role of hydrogenation and alkylation. Astronomy & Astrophysics, 610, A54. Available at: [Link]

-

SpectraBase. (n.d.). 2,7-Dimethyl-1-(2-methylphenyl)anthracene. John Wiley & Sons, Inc. Retrieved February 2024, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69909, 2,7-Dimethylanthracene. Retrieved February 2024, from [Link]

-

Bernstein, L. S., et al. (2013). The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features. The Astrophysical Journal, 768(2), 112. Available at: [Link]

-

Caspar, M. L., Stothers, J. B., & Wilson, N. K. (1975). 13C nuclear magnetic resonance studies of methylated anthracenes. Canadian Journal of Chemistry, 53(13), 1958-1969. Available at: [Link]

-

Abraham, R. J., et al. (2014). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

-

Zhevnenko, I. V., et al. (2022). Synthesis of B-Substituted Anthracenyl and Pyrenyl Derivatives of ortho-Carborane. Molecules, 27(15), 4987. Available at: [Link]

-

Oyama, K., & Johnson, A. (2015). NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes: Development of an Organic Chemistry Lab Experience. Concordia University, St. Paul. Available at: [Link]

-

Li, A. (2020). The infrared bands of polycyclic aromatic hydrocarbons in the 1.6–1.7 μm wavelength region. Astronomy & Astrophysics, 641, A12. Available at: [Link]

-

Berger, S., & Diehl, B. (1989). 13C and 1H NMR chemical shifts of 2-substituted anthracenes. Magnetic Resonance in Chemistry, 27(2), 159-161. Available at: [Link]

-

Hudgins, D. M., & Sandford, S. A. (1995). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Hydrocarbon Cations. NASA Technical Reports Server. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 2,7-dimethylanthracene. In NIST Chemistry WebBook. Retrieved February 2024, from [Link]

-

Boersma, C., et al. (2014). Polycyclic Aromatic Hydrocarbon Far-infrared Spectroscopy. The Astrophysical Journal, 795(2), 114. Available at: [Link]

-

Weber, J., et al. (2014). Synthesis, characterization and gas permeation properties of anthracene maleimide-based polymers of intrinsic microporosity. RSC Advances, 4(81), 43015-43024. Available at: [Link]

-

Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195-1219. Available at: [Link]

-

PubChemLite. (n.d.). 2,7-dimethylanthracene (C16H14). Retrieved February 2024, from [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved February 2024, from [Link]

-

Automated Topology Builder. (n.d.). 2,7-Dimethylnaphthalene. Retrieved February 2024, from [Link]

-

U.S. Environmental Protection Agency. (2016). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved February 2024, from [Link]

-

ResearchGate. (n.d.). (a) UV-vis spectra of 9-anthracenylmethyl acrylate before (top) and.... Retrieved February 2024, from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved February 2024, from [Link]

-

Jones, R. N. (1940). The Ultraviolet Absorption Spectra of Anthracene Derivatives. Chemical Reviews, 26(2), 181-206. Available at: [Link]

-

Clemson University. (2014). Nuclear Magnetic Resonance Studies of Potential Environmental Contaminants Interacting with DNA. Clemson OPEN. Available at: [Link]

-

Scribd. (n.d.). Anthracene UV-Vis Spectrum Analysis. Retrieved February 2024, from [Link]

-

Samahang Pisika ng Pilipinas. (2024). Solvent effects on the absorption spectra of polyanthracene. Retrieved February 2024, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,7-dimethylanthracene. In NIST Chemistry WebBook. Retrieved February 2024, from [Link]

-

Stothers, J. B., et al. (1974). 13C Nuclear Magnetic Resonance Studies. 29. 13C Spectra of Some Alicyclic Methyl Esters. Canadian Journal of Chemistry, 52(2), 308-316. Available at: [Link]

-

Stothers, J. B., et al. (1973). 13C Nuclear Magnetic Resonance Studies. 32. The 13C Spectra of Several Norbornyl Derivatives. Canadian Journal of Chemistry, 51(17), 2893-2901. Available at: [Link]

-

Keshari, K. R., & Wilson, D. M. (2014). Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization. Chemical Society Reviews, 43(5), 1627-1659. Available at: [Link]

-

Stothers, J. B., et al. (1973). 13C Nuclear Magnetic Resonance Studies. 32. The 13C Spectra of Several Norbornyl Derivatives. Canadian Journal of Chemistry, 51(17), 2893-2901. Available at: [Link]

-

El-Gamel, N. E. A., et al. (2022). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Molecules, 27(19), 6245. Available at: [Link]

-

Al-Ghamdi, A. A., & Al-Zahrani, F. A. (2022). Photophysical Properties of Anthracene Derivatives. Molecules, 27(13), 4153. Available at: [Link]

-

Lee, T. J., et al. (2023). Complete, Theoretical Rovibronic Spectral Characterization of the Carbon Monoxide, Water, and Formaldehyde Cations. Molecules, 28(15), 5709. Available at: [Link]

Sources

- 1. 2,7-Dimethylanthracene | C16H14 | CID 69909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,7-dimethylanthracene [webbook.nist.gov]

- 3. 2,7-dimethylanthracene [webbook.nist.gov]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-resolution IR absorption spectroscopy of polycyclic aromatic hydrocarbons in the 3 μm region: role of hydrogenation and alkylation | Astronomy & Astrophysics (A&A) [aanda.org]

- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. researchgate.net [researchgate.net]

- 12. Solvent effects on the absorption spectra of polyanthracene | Proceedings of the Samahang Pisika ng Pilipinas [proceedings.spp-online.org]

An In-depth Technical Guide to the Solubility of 2,6-Dimethylanthracene in Common Organic Solvents

This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 2,6-dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH), in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility and offers a practical, field-proven protocol for its experimental determination.

Introduction to 2,6-Dimethylanthracene and the Significance of its Solubility

2,6-Dimethylanthracene is a solid, light yellow organic compound with the molecular formula C₁₆H₁₄ and a molecular weight of 206.28 g/mol .[1][2][3][4] As a derivative of anthracene, it belongs to the class of polycyclic aromatic hydrocarbons (PAHs).[3] These compounds are of significant interest in various fields, including organic synthesis, materials science, and environmental science.[1]

The solubility of 2,6-dimethylanthracene is a critical physical property that dictates its behavior in solution-based applications. In drug development, for instance, understanding the solubility of a compound is paramount as it directly influences bioavailability, formulation, and efficacy. For researchers in organic synthesis, solubility is a key parameter for reaction kinetics, purification, and crystallization processes.

Theoretical Framework for the Solubility of Polycyclic Aromatic Hydrocarbons

The solubility of a solid crystalline compound like 2,6-dimethylanthracene in an organic solvent is governed by a complex interplay of intermolecular forces between the solute and the solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, principle.[5] A more rigorous understanding involves considering the thermodynamics of the dissolution process.

The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously. This is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ΔG_sol = ΔH_sol - TΔS_sol

The enthalpy of solution can be conceptualized as the sum of three energy terms:

-

ΔH₁ (Lattice Energy): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process.

-

ΔH₂ (Solvent Cavity Formation): The energy required to overcome the intermolecular forces between solvent molecules to create a cavity for the solute molecule. This is also an endothermic process.

-

ΔH₃ (Solvation Energy): The energy released when the solute molecule is placed in the solvent cavity and interacts with the solvent molecules. This is an exothermic process.

For a nonpolar compound like 2,6-dimethylanthracene, the primary intermolecular forces are van der Waals forces (London dispersion forces). The solubility will therefore be highest in nonpolar or weakly polar organic solvents where the solvent-solute interactions can effectively compensate for the energy required to break the crystal lattice and create a solvent cavity.

The presence of the two methyl groups on the anthracene core of 2,6-dimethylanthracene will slightly alter its solubility profile compared to the parent anthracene molecule. These alkyl substituents can influence the crystal packing and introduce minor changes to the molecule's polarity and polarizability, thereby affecting its interaction with different solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[6][7] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

-

2,6-Dimethylanthracene (high purity)

-

Selected organic solvents (e.g., hexane, toluene, acetone, ethanol, ethyl acetate, chloroform)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 2,6-dimethylanthracene.

Caption: A flowchart of the shake-flask method for determining solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of 2,6-dimethylanthracene that is in clear excess of its expected solubility and add it to a series of vials.

-

Using a calibrated pipette, add a precise volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 200 rpm).[7]

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.[7] It is advisable to determine the time to reach equilibrium by taking measurements at different time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration of the dissolved solute remains constant.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved solid particles. This step is crucial to avoid overestimation of the solubility.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a suitable analytical technique:

-

UV-Vis Spectroscopy: 2,6-Dimethylanthracene, as an aromatic compound, will have a characteristic UV absorbance spectrum.[8] A calibration curve of absorbance versus concentration should be prepared using standard solutions of known concentrations.[9] The concentration of the diluted sample can then be determined from its absorbance using the calibration curve.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV or fluorescence detector, is a highly sensitive and specific method for quantifying PAHs.[10][11] A calibration curve of peak area versus concentration is constructed from standard solutions. The concentration of the diluted sample is determined by comparing its peak area to the calibration curve.

-

-

-

Data Calculation and Reporting:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

It is recommended to perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.[6]

-

Data Presentation and Interpretation

The experimentally determined solubility data for 2,6-dimethylanthracene in various organic solvents should be summarized in a clear and concise table.

Table 1: Experimentally Determined Solubility of 2,6-Dimethylanthracene at 25 °C

| Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |

| Hexane | 0.1 | [Insert Experimental Data] | [Insert Experimental Data] |

| Toluene | 2.4 | [Insert Experimental Data] | [Insert Experimental Data] |

| Chloroform | 4.1 | [Insert Experimental Data] | [Insert Experimental Data] |

| Ethyl Acetate | 4.4 | [Insert Experimental Data] | [Insert Experimental Data] |

| Acetone | 5.1 | [Insert Experimental Data] | [Insert Experimental Data] |

| Ethanol | 5.2 | [Insert Experimental Data] | [Insert Experimental Data] |

(Note: The table above is a template. The "Polarity Index" is a relative measure and values can vary slightly depending on the scale used. The solubility data should be populated with the results from the experimental protocol outlined in this guide.)

When interpreting the results, consider the relationship between the solvent's properties and the measured solubility. It is expected that the solubility of the nonpolar 2,6-dimethylanthracene will be higher in nonpolar solvents like hexane and toluene and lower in more polar solvents like ethanol. However, specific solvent-solute interactions can lead to deviations from this general trend.

Conclusion

While a comprehensive public database for the solubility of 2,6-dimethylanthracene in common organic solvents is currently lacking, this technical guide provides the necessary theoretical foundation and a detailed, practical protocol for its experimental determination. By following the outlined shake-flask method coupled with appropriate analytical techniques such as UV-Vis spectroscopy or HPLC, researchers can reliably and accurately quantify this crucial physicochemical property. This information is invaluable for advancing research and development in fields where 2,6-dimethylanthracene is a compound of interest.

References

-

[No Author]. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

Oliveira, M. B., et al. (2009). Thermodynamic Modeling of the Aqueous Solubility of PAHs. Industrial & Engineering Chemistry Research, 48(11), 5557-5562. [Link]

-

[No Author]. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

Oliveira, M. B., et al. (2009). Thermodynamic Modeling of the Aqueous Solubility of PAHs. Industrial & Engineering Chemistry Research, 48(11), 5557-5562. [Link]

-

World Health Organization. (2019). Annex 4: Biopharmaceutics Classification System-based biowaiver. WHO Technical Report Series, No. 1019. [Link]

-

[No Author]. (2025, August 5). Thermodynamic Modeling of the Aqueous Solubility of PAHs. ResearchGate. [Link]

-

[No Author]. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

[No Author]. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Akay, G., et al. (n.d.). Solubility of Solid Polycyclic Aromatic Hydrocarbons in Pressurized Hot Water: Correlation with Pure Component Properties. ResearchGate. [Link]

-

Pan, L., et al. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 471-480. [Link]

-

May, W. E., et al. (1978). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic techniqu. Analytical Chemistry, 50(7), 997-1000. [Link]

-

[No Author]. (1978, August 1). Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water. OSTI.GOV. [Link]

-

Kumar, B., et al. (2015). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Prime Scholars Library. [Link]

-

Chen, Y. C., et al. (2014). Rapid assay of polycyclic aromatic hydrocarbons in edible oils by HPLC with FLD detection without clean-up. Journal of Chemical and Pharmaceutical Research, 6(5), 968-973. [Link]

-

Kayan, B., et al. (2006). Solubility of Solid Polycyclic Aromatic Hydrocarbons in Pressurized Hot Water at Temperatures from 313 K to the Melting Point. Journal of Chemical & Engineering Data, 51(2), 469-474. [Link]

-

[No Author]. (2017, April 27). How do you perform the shake flask method to determine solubility? Quora. [Link]

-

Wang, X., et al. (2019). Solubilities of 2,6-Dimethylnaphthalene in Six Pure Solvents and Two Binary Solvent Systems. Journal of Chemical & Engineering Data, 64(10), 4393-4401. [Link]

-

[No Author]. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

-

Avdeef, A. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. European Journal of Pharmaceutical Sciences, 24(1), 1-13. [Link]

-

Kole, E., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Physical Chemistry Chemical Physics, 17(40), 27164-27173. [Link]

-

[No Author]. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link]

-

May, W. E., et al. (1978). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. Analytical Chemistry, 50(7), 997-1000. [Link]

-

[No Author]. (n.d.). 2,6-dimethylanthracene (C16H14). PubChemLite. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dimethylanthracene. PubChem. [Link]

-

Mackay, D., & Shiu, W. Y. (1977). Aqueous solubility of polynuclear aromatic hydrocarbons. Journal of Chemical & Engineering Data, 22(4), 399-402. [Link]

-

Peng, X., et al. (2009). Long-Wavelength Analogue of PRODAN: Synthesis and Properties of Anthradan, a Fluorophore with a 2,6-Donor—Acceptor Anthracene Structure. The Journal of Physical Chemistry A, 113(13), 2816-2822. [Link]

-

Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. [Link]

-

[No Author]. (2025, August 7). Solubility of anthracene in two binary solvents containing toluene. ResearchGate. [Link]

-

Tucker, S. A., et al. (1995). Solubility of Anthracene in Binary Toluene + Alkane Solvent Mixtures. Journal of Chemical & Engineering Data, 40(4), 835-837. [Link]

-

[No Author]. (2016, September 16). Introduction To UV-Vis Spectroscopy. Master Organic Chemistry. [Link]

-

Pinal, R., et al. (1990). Cosolvency of polynuclear aromatic hydrocarbons in complex solvents. Environmental Science & Technology, 24(5), 639-646. [Link]

-

[No Author]. (2026, January 18). Solubility of anthracene and phenanthrene in ethanol + 2,2,4- trimethylpentane mixtures at different temperatures. ResearchGate. [Link]

-

[No Author]. (n.d.). Solubilities of anthracene at various ethanol concentrations. ResearchGate. [Link]

-

[No Author]. (n.d.). Solubility of 2,6-dimethyl naphthalene in different mixtures of carbon.... ResearchGate. [Link]

-

[No Author]. (n.d.). MT 6 - Material soluble in hexane. Cipac.org. [Link]

Sources

- 1. 2,6-dimethylanthracene CAS#: 613-26-3 [m.chemicalbook.com]

- 2. 2,6-Dimethylanthracene | CAS 613-26-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 2,6-Dimethylanthracene | C16H14 | CID 11939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.ws [chem.ws]

- 6. who.int [who.int]

- 7. quora.com [quora.com]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. technologynetworks.com [technologynetworks.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. primescholars.com [primescholars.com]

Procurement and Purity Validation of 2,6-Dimethylanthracene for Research Applications

An In-depth Technical Guide for Researchers

Abstract

2,6-Dimethylanthracene is a polycyclic aromatic hydrocarbon (PAH) utilized in various fields of organic synthesis and materials science. The integrity of experimental outcomes is critically dependent on the purity of this starting material. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, available purity grades, and robust methodologies for purity verification. It further details common impurities and effective purification strategies, alongside essential safety and handling protocols, to ensure the reliable and safe application of 2,6-dimethylanthracene in a laboratory setting.

Introduction: The Critical Role of Purity

2,6-Dimethylanthracene (CAS No. 613-26-3) is a valued compound for advanced organic synthesis.[1][2] Its rigid, aromatic structure serves as a foundational building block for novel materials and complex molecular architectures. However, like many specialized chemical reagents, its efficacy in a given reaction is directly tethered to its purity. The presence of even minor impurities, such as structural isomers (e.g., other dimethylanthracene variants), unreacted starting materials from its synthesis, or residual solvents, can lead to unpredictable reaction kinetics, the formation of unwanted byproducts, and difficulties in the isolation and characterization of the desired product.

This guide is structured to provide a practical framework for sourcing and validating 2,6-dimethylanthracene, empowering researchers to proceed with confidence in the quality of their reagents.

Commercial Sourcing and Available Grades

A variety of chemical suppliers offer 2,6-dimethylanthracene for research purposes. The stated purity and the extent of quality control documentation can vary significantly between vendors. It is common to find this compound offered with a purity of 98% or greater, often determined by Gas Chromatography (GC).

Table 1: Selected Commercial Suppliers of 2,6-Dimethylanthracene

| Supplier | Stated Purity | Analytical Method | Notes |

| Alfa Chemistry | >98.0% (GC) | Gas Chromatography | Provides basic physical properties.[3] |

| J & K SCIENTIFIC LTD. | 98% | Not specified | Listed as a primary supplier on chemical aggregate sites.[1] |

| Santa Cruz Biotechnology | Not specified | Not specified | Sold for research use only; Certificate of Analysis available for lot-specific data.[4] |

| TRC (Toronto Research Chemicals) | Not specified | Not specified | Marketed under pharmaceutical standards and for research of APIs and impurities.[2] |

| Sigma-Aldrich | Not specified | Not specified | May offer related compounds like 2,6-DIMETHYL-9,10-DIHYDROANTHRACENE, but notes that for some rare chemicals, the buyer assumes responsibility for purity confirmation as analytical data is not collected. |

Note: This table is not exhaustive and is intended to be representative. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase to obtain detailed purity information.

Purity Assessment: A Methodological Approach

Independent verification of purity is a cornerstone of good laboratory practice. For a non-polar aromatic compound like 2,6-dimethylanthracene, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a highly effective and accessible method for routine purity analysis. It offers excellent resolution for separating volatile and semi-volatile organic compounds.

Workflow for Purity Validation

The following diagram illustrates the logical flow for assessing the purity of a received batch of 2,6-dimethylanthracene.

Caption: Workflow for Purity Validation of 2,6-Dimethylanthracene via GC-FID.

Experimental Protocol: Purity Determination by GC-FID

This protocol provides a standardized method for assessing the purity of 2,6-dimethylanthracene.

-

Materials & Reagents:

-

2,6-Dimethylanthracene sample

-

High-purity solvent (e.g., Toluene or Dichloromethane, HPLC grade or higher)

-

Volumetric flasks (10 mL)

-

Microsyringe (10 µL)

-

GC vials with septa

-

Gas Chromatograph with FID and a suitable capillary column (e.g., non-polar, 5% phenyl-methylpolysiloxane)

-

-

Sample Preparation:

-

Accurately weigh approximately 10.0 mg of the 2,6-dimethylanthracene sample.

-

Quantitatively transfer the sample to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen high-purity solvent to create a 1 mg/mL stock solution.

-

Transfer an aliquot of the solution to a 2 mL GC vial for analysis.

-

-

GC-FID Conditions:

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.0 mL/min

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 300 °C

-

Final Hold: 5 minutes at 300 °C

-

-

Detector Temperature: 320 °C

-

-

Data Analysis:

-

Identify the peak corresponding to 2,6-dimethylanthracene. It will be the largest peak in the chromatogram.

-

Integrate the area of the main peak and all other impurity peaks.

-

Calculate the purity using the area percent method.[5] This method assumes that all compounds have a similar response factor in the FID, which is a reasonable approximation for isomeric impurities.

-

Formula: Purity (%) = (Area of 2,6-dimethylanthracene Peak / Total Area of All Peaks) × 100

-

Common Impurities and Purification Strategies

Impurities in commercially available 2,6-dimethylanthracene typically arise from its synthesis. A common synthetic route involves the cyclization of precursors, which can lead to the formation of other dimethylanthracene isomers.[6] Incomplete reactions can also leave behind starting materials or intermediates.

Common Potential Impurities:

-

Isomers: 1,5-, 2,7-, or other dimethylanthracene isomers.

-

Unreacted Precursors: Depending on the synthetic route.

-

Related PAHs: Contaminants from the initial feedstocks, such as phenanthrene or fluorene.[7]

-

Oxidation Products: Such as 2,6-dimethylanthraquinone, if the material has been improperly stored.

Purification Workflow: Recrystallization

For solid organic compounds like 2,6-dimethylanthracene, recrystallization is a powerful and straightforward purification technique. The choice of solvent is critical and relies on the compound being sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given its slight solubility in chloroform and ethyl acetate, a mixed solvent system or a non-polar solvent like toluene could be effective.[1]

Caption: General workflow for the purification of 2,6-dimethylanthracene by recrystallization.

Experimental Protocol: Recrystallization

-

Solvent Selection: Begin by testing the solubility of a small amount of the compound in various solvents (e.g., Toluene, Xylenes, Ethyl Acetate) to find a suitable one or a solvent pair.

-

Dissolution: Place the crude 2,6-dimethylanthracene in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate with a water bath) while stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.

-

Decolorization (Optional): If the solution is highly colored due to minor impurities, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.[7]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor which contains the dissolved impurities.

-

Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a mild temperature, to remove all traces of solvent.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of 2,6-dimethylanthracene is essential for safety.

-

Hazard Identification: 2,6-Dimethylanthracene is classified as very toxic to aquatic life with long-lasting effects (H400, H410).[8] While specific toxicological data for this isomer is limited, related PAHs can be skin irritants and are investigated for carcinogenic properties.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[10]

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. A freezer at -20°C is a suitable storage condition.[1]

Conclusion

The successful application of 2,6-dimethylanthracene in a research context is fundamentally dependent on ensuring its chemical purity. This guide provides a framework for researchers to confidently source this reagent, independently verify its quality through a robust GC-FID protocol, and implement effective purification strategies when necessary. By adhering to these principles of due diligence and following recommended safety protocols, scientists can enhance the reliability and reproducibility of their experimental work.

References

- ChemicalBook. (n.d.). 2,6-dimethylanthracene CAS#: 613-26-3.

- National Center for Biotechnology Information. (n.d.). 2,6-Dimethylanthracene. PubChem Compound Summary for CID 11939.

- CymitQuimica. (n.d.). 2,6-Dimethylanthracene.

- Santa Cruz Biotechnology, Inc. (n.d.). 2,6-Dimethylanthracene.

- Echemi. (n.d.). Buy 2,6-dimethylanthracene-9,10-dione from JHECHEM CO LTD.

- Sigma-Aldrich. (n.d.). 2,6-Dimethoxyanthracene.

- Sigma-Aldrich. (n.d.). 2,6-DIMETHYL-9,10-DIHYDROANTHRACENE AldrichCPR.

- Fisher Scientific. (2010, June 04). Safety Data Sheet.

- Cayman Chemical. (2025, August 07). Safety Data Sheet - 7,12-Dimethylbenz[a]anthracene.

- Alfa Chemistry. (n.d.). 2,6-Dimethylanthracene.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for PAHs.

- Malinowska, I., & Kaczmarska, K. (2003). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by means of HPLC with amperometric detection. Acta Poloniae Pharmaceutica-Drug Research, 60(4), 261-266.

- BenchChem. (n.d.). A Comparative Guide to Validating the Purity of 2,6-Dimethoxytoluene using GC and NMR Analysis.

- Eurofins. (2021, May 24). Analytical Method Summaries.

- National Center for Biotechnology Information. (n.d.). Table 1.1, Analytical methods for the measurement of anthracene. IARC Monographs on the Identification of Carcinogenic Hazards to Humans, No. 133.

- Zhang, Y., et al. (2002). Synthesis, crystal structure and photoluminescence of 2,6-dimethylanthracene and its pseudo-triptycene derivatives. Journal of Luminescence, 99(1), 1-7.

- BenchChem. (2025, December). Strategies to minimize impurities during the synthesis of anthraquinone dyes.

- Nielsen, C. B., et al. (2018).

Sources

- 1. 2,6-dimethylanthracene CAS#: 613-26-3 [m.chemicalbook.com]

- 2. 2,6-Dimethylanthracene | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2,6-Dimethylanthracene | CAS 613-26-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,6-Dimethylanthracene | C16H14 | CID 11939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 2,6- and 2,7-Dimethylanthracene: Identification, Synthesis, and Applications

Abstract

Substituted polycyclic aromatic hydrocarbons (PAHs) are foundational components in materials science and organic synthesis. Among these, dimethylanthracene isomers, specifically 2,6- and 2,7-dimethylanthracene, serve as critical building blocks for advanced materials, including organic semiconductors and photoluminescent compounds.[1][2] Their precise substitution pattern dictates their electronic properties, molecular packing, and ultimate performance in devices. This guide provides an in-depth overview of the essential identifiers, physicochemical properties, validated synthesis protocols, and key applications for 2,6- and 2,7-dimethylanthracene, tailored for researchers and professionals in chemistry and drug development.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, experimental reproducibility, and safety. The Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name are the primary identifiers for these isomers.

The structural difference between the 2,6- and 2,7- isomers, while seemingly minor, leads to distinct molecular symmetries and packing behaviors in the solid state, which in turn influences their material properties such as charge mobility and thermal stability.[1] A summary of their core properties is presented below.

Table 1: Core Identifiers and Physicochemical Data for Dimethylanthracene Isomers

| Property | 2,6-Dimethylanthracene | 2,7-Dimethylanthracene |

| IUPAC Name | 2,6-dimethylanthracene[3] | 2,7-dimethylanthracene[4] |

| CAS Number | 613-26-3[5][6] | 782-23-0[4][7] |

| Molecular Formula | C₁₆H₁₄[5] | C₁₆H₁₄[7] |

| Molecular Weight | 206.28 g/mol [3][5] | 206.28 g/mol [4] |

| Appearance | Light Yellow Solid[8][9] | Not specified; typically a solid |

| Melting Point | 228-238 °C[9] | Not specified |

Synthesis Methodologies and Mechanistic Rationale

The controlled synthesis of specific anthracene isomers is a significant challenge due to the potential for multiple side products. Methodologies have been developed to achieve high regioselectivity and yield, which are critical for producing high-purity materials for electronic applications.

Synthesis of 2,6-Dimethylanthracene via Diels-Alder Reaction

A robust and scalable method for preparing 2,6-dimethylanthracene utilizes a two-step process starting from readily available biomass-derived precursors: isoprene and 1,4-benzoquinone.[10] This route is advantageous due to its use of renewable starting materials and its operational simplicity.[10]

Causality of Experimental Design: The choice of a Diels-Alder reaction is strategic; it is a powerful [4+2] cycloaddition reaction that forms a six-membered ring with excellent stereochemical and regiochemical control. Using isoprene as the diene and 1,4-benzoquinone as the dienophile establishes the core cyclic structure. The subsequent dehydrogenation and deoxygenation step is necessary to aromatize the ring system to the final anthracene core, a process often catalyzed efficiently by metals like palladium.[10][11]

Experimental Protocol:

-

Part A: Diels-Alder Cycloaddition

-

Reactant Charging: In a suitable kettle reactor, charge 1,4-benzoquinone and a molar excess of isoprene (molar ratio > 2.5:1).[10]

-

Reaction Conditions: Heat the mixture to a temperature between 80°C and 130°C. The reaction can be conducted via conventional heating or microwave heating to potentially shorten reaction times.[10]

-

Monitoring and Duration: Maintain the temperature for 10-30 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the formation of the dimethyl decahydroanthracenedione intermediate.[10]

-

Intermediate Isolation: Upon completion, the intermediate product is typically isolated and purified before the next step. Yields for this step can range from 50-95%.[10]

-

-

Part B: Catalytic Aromatization

-

Catalyst Preparation: The catalyst bed is prepared using a metal catalyst, such as palladium supported on alumina (Al₂O₃).[10]

-

Reactor Setup: The dimethyl decahydroanthracenedione intermediate is introduced into a fixed-bed reactor containing the catalyst.[10]

-

Dehydrogenation/Deoxygenation: The reactor is heated to 260-400°C. A carrier gas (e.g., hydrogen and/or nitrogen) is passed through the reactor to purge the system and carry the reactant over the catalyst bed.[10]

-

Product Collection: The resulting 2,6-dimethylanthracene is collected as it elutes from the reactor. The high selectivity of this step ensures a high-purity final product.[10]

-

Workflow Visualization: Synthesis of 2,6-Dimethylanthracene

Caption: Two-step synthesis of 2,6-dimethylanthracene.

Synthesis of 2,7-Dimethylanthracene

The synthesis of 2,7-dimethylanthracene requires a different strategy to ensure the correct placement of the methyl groups. One documented approach involves building the anthracene core from a specifically substituted aromatic precursor.[12]

Causality of Experimental Design: This method relies on a building-block approach where the substitution pattern is pre-determined in one of the starting materials. Using a selectively substituted o-bromobenzaldehyde derivative allows for the controlled construction of the anthracene skeleton, ensuring the methyl groups are locked into the desired 2 and 7 positions. This avoids the formation of isomeric mixtures that would be difficult and costly to separate.

Experimental Protocol Outline: A synthetic route has been successfully employed using a selectively substituted o-bromobenzaldehyde derivative as a key precursor to generate 2,7-dimethylanthracene.[12] While the specific multi-step details are proprietary to the research group, the general logic involves the coupling and cyclization of substituted benzene rings to form the tricyclic anthracene core, followed by functional group manipulation to yield the final product. Nuclear Overhauser effect (n.O.e.) experiments were used to definitively assign proton positions on the final molecule, confirming the 2,7-substitution pattern.[12]

Applications in Research and Drug Development

While not drugs themselves, dimethylanthracene isomers are crucial platform molecules. Their rigid, planar structure and tunable electronic properties make them ideal candidates for applications in materials science, which can intersect with advanced drug delivery and diagnostic systems.

Organic Electronics and Semiconductors

The primary application for high-purity 2,6- and 2,7-dimethylanthracene is in organic electronics. Anthracene-based semiconductors are valued for their molecular planarity, stability, and strong intermolecular (π-π) interactions, which facilitate efficient charge transport.[2]

-

Organic Thin-Film Transistors (OTFTs): 2,6-disubstituted anthracene derivatives have been synthesized and successfully incorporated as the semiconducting layer in OTFTs.[1][2] The functional groups at the 2,6-positions significantly influence the material's melting point, thermal stability, and electrochemical properties.[1] Interestingly, modifying the phenyl groups attached at these positions with fluorine atoms can switch the transistor's charge-carrying behavior from p-type (hole-transporting) to n-type (electron-transporting), demonstrating the high degree of tunability these scaffolds offer.[1]

Photoluminescent Materials

The extended π-conjugated system of the anthracene core imparts inherent photoluminescence. 2,6-dimethylanthracene exhibits intense photoluminescence and serves as a precursor for more complex structures like pseudo-triptycenes.[13] These derivatives, while sometimes showing quenched fluorescence due to structural changes, open avenues for creating novel sensors and imaging agents where fluorescence modulation is a key mechanism.[13]

Platform Molecules in Synthesis

As compounds useful in organic synthesis, these isomers provide a rigid scaffold onto which further functionality can be built.[9][14] For professionals in drug development, such scaffolds can be envisioned as cores for novel therapeutic agents where a rigid, planar structure is required for interaction with a biological target, such as DNA intercalation or binding to a flat receptor pocket. The methyl groups also provide reactive handles for further chemical modification.

Conclusion

2,6- and 2,7-dimethylanthracene are well-defined chemical entities whose utility extends far beyond basic research. Their synthesis, once a challenge of isomer control, can now be achieved with high selectivity through modern organic methodologies like the Diels-Alder reaction. For scientists and researchers, these molecules represent not just subjects of academic study, but vital components in the development of next-generation organic electronics and functional materials. Their well-defined structure and tunable properties ensure their continued relevance in the pursuit of novel technologies.

References

-

Title: Synthesis of 2,7-Dimethylanthracene by a Route Which Is Potentially a General One Source: Australian Journal of Chemistry URL: [Link]

-

Title: Synthesis, crystal structure and photoluminescence of 2,6-dimethylanthracene and its pseudo-triptycene derivatives Source: ResearchGate (Request PDF) URL: [Link]

- Source: Google Patents (CN111217660B)

-

Title: 2,7-Dimethylanthracene Source: PubChem, National Institutes of Health URL: [Link]

-

Title: 2,7-dimethylanthracene Source: NIST Chemistry WebBook URL: [Link]

-

Title: 2,6-Dimethylanthracene Source: CAS Common Chemistry URL: [Link]

-

Title: 2,6-Dimethylanthracene Source: PubChem, National Institutes of Health URL: [Link]

-

Title: The Synthesis of 2,7-Dimethylphenanthrene Source: The Ohio State University Knowledge Bank URL: [Link]

-

Title: Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors Source: MDPI URL: [Link]

-

Title: Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Dimethylanthracene | C16H14 | CID 11939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,7-Dimethylanthracene | C16H14 | CID 69909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dimethylanthracene | CAS 613-26-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 2,7-dimethylanthracene [webbook.nist.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 2,6-dimethylanthracene CAS#: 613-26-3 [chemicalbook.com]

- 10. CN111217660B - Method for preparing 2, 6-dimethylanthracene from isoprene and 1, 4-benzoquinone - Google Patents [patents.google.com]

- 11. DSpace [kb.osu.edu]

- 12. connectsci.au [connectsci.au]

- 13. researchgate.net [researchgate.net]

- 14. 2,6-Dimethylanthracene | CymitQuimica [cymitquimica.com]

The Luminescent Signature of 2,6-Dimethylanthracene: A Technical Guide to its Photoluminescence Properties

Introduction: The Enduring Brilliance of the Anthracene Core

Anthracene, a foundational polycyclic aromatic hydrocarbon, has long captured the attention of the scientific community due to its intrinsic luminescence.[1] This property, however, is not static. The anthracene scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of its photophysical characteristics.[1] Strategic placement of substituents on the anthracene core can profoundly influence its absorption and emission spectra, fluorescence quantum yields, and lifetimes.[1] Among the various substitution patterns, the 2,6-disubstitution of the anthracene moiety has been explored for its potential in creating robust materials for organic electronics. This guide provides an in-depth technical exploration of the photoluminescence properties of a key derivative, 2,6-dimethylanthracene, offering insights for researchers, scientists, and professionals in drug development and materials science.

Core Properties of 2,6-Dimethylanthracene

2,6-Dimethylanthracene (CAS Number: 613-26-3) is an aromatic hydrocarbon with the molecular formula C16H14 and a molecular weight of 206.28 g/mol .[2][3] While detailed, publicly available quantitative photophysical data for 2,6-dimethylanthracene is limited, existing research highlights its significant luminescent potential. A study by Chen et al. reports that 2,6-dimethylanthracene exhibits a "very intense photoluminescence property," attributed to the delocalized electrons across the entire molecule.[4] This suggests a high fluorescence quantum yield, a desirable characteristic for applications in optoelectronics.

Anticipated Photophysical Characteristics

Based on studies of closely related 2,6-disubstituted anthracene derivatives, we can infer the likely photophysical profile of 2,6-dimethylanthracene. Research on 2,6-disubstituted anthracenes with various fluorinated phenyl groups has shown that the 2,6-functionalization leads to distinct optical behaviors.[5] These studies provide a valuable framework for understanding the expected absorption and emission characteristics of 2,6-dimethylanthracene.

The absorption spectra of 2,6-disubstituted anthracenes typically show characteristic vibronic structures in the UV-A to the visible region.[5] The emission spectra are also expected to exhibit well-defined vibronic features, characteristic of rigid aromatic hydrocarbons.[6] The Stokes shift, the difference between the absorption and emission maxima, is anticipated to be relatively small, a common feature for many anthracene derivatives.[5]

Experimental Workflows for Characterization

The comprehensive characterization of the photoluminescence properties of 2,6-dimethylanthracene involves a systematic experimental workflow. This process begins with the synthesis and purification of the compound, followed by a series of spectroscopic measurements to determine its core photophysical parameters.

Synthesis of 2,6-Disubstituted Anthracenes

A common and effective method for synthesizing 2,6-disubstituted anthracenes is the palladium-catalyzed Suzuki-Miyura cross-coupling reaction.[5]

Protocol for Synthesis of 2,6-Disubstituted Anthracenes:

-

Reaction Setup: In a reaction vessel, combine 2,6-dibromoanthracene, the desired boronic acid (e.g., methylboronic acid for 2,6-dimethylanthracene), a base such as potassium carbonate (K2CO3), and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).[5]

-

Solvent Addition: Add a degassed solvent mixture, for instance, a 9:1 ratio of N-Methyl-2-pyrrolidone (NMP) and water.[5]

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 90 °C) for a specified period (e.g., 16 hours).[5]

-

Workup: After cooling to room temperature, add a basic solution (e.g., 1.0 M NaOH) to precipitate the product.[5]

-

Purification: Filter the resulting precipitate, wash with water, and dry. Further purification can be achieved through techniques like sublimation to obtain the pure 2,6-disubstituted anthracene derivative.[5]

Photoluminescence Spectroscopy

Protocol for Measuring Absorption and Emission Spectra:

-

Sample Preparation: Prepare dilute solutions of 2,6-dimethylanthracene in a suitable solvent (e.g., dichloromethane) in a standard 10 mm path length quartz cuvette. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[6]

-

Absorption Measurement: Use a UV-Visible spectrophotometer to record the absorption spectrum of the solution. This will determine the absorption maxima (λ_abs).

-

Emission Measurement: Employ a spectrofluorometer to measure the emission spectrum. Excite the sample at one of its absorption maxima. Record the emission over a wavelength range longer than the excitation wavelength.[6]

Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The comparative method using a well-characterized standard is a reliable approach for its determination.[7]

Protocol for Relative Quantum Yield Measurement:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For blue-emitting anthracene derivatives, 9,10-diphenylanthracene (DPA) in cyclohexane (Φ_F ≈ 0.97) is a common standard.

-

Data Acquisition: Record the absorption and fluorescence spectra of both the sample and the standard solution under identical experimental conditions. Prepare a series of solutions with varying concentrations (absorbances ranging from approximately 0.02 to 0.10).[7]

-

Calculation: The quantum yield of the sample (Φ_s) can be calculated using the following equation[6]:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where:

-

Φ_r is the quantum yield of the reference.

-

I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

-

Factors Influencing Photoluminescence

The photoluminescence of anthracene derivatives can be sensitive to their environment. Factors such as solvent polarity, temperature, and aggregation can significantly impact their emission properties.

Solvatochromism

Solvatochromism is the change in the color of a substance when dissolved in different solvents.[1] This phenomenon arises from the differential solvation of the ground and excited states of the fluorophore. By measuring the absorption and emission spectra of 2,6-dimethylanthracene in a range of solvents with varying polarities, one can assess its solvatochromic behavior. A significant shift in the emission maximum with increasing solvent polarity would indicate a change in the dipole moment of the molecule upon excitation, a characteristic of intramolecular charge transfer (ICT) states.[8]

Jablonski Diagram for 2,6-Dimethylanthracene

The photophysical processes involved in the fluorescence of 2,6-dimethylanthracene can be visualized using a Jablonski diagram.

Potential Applications

The intense photoluminescence and anticipated high quantum yield of 2,6-dimethylanthracene make it a promising candidate for various applications in organic electronics. Anthracene-based semiconductors are of great interest due to their molecular planarity, stability, and tunable electronic properties, which can lead to excellent device performance.[5]

-

Organic Light-Emitting Diodes (OLEDs): The blue to green emission expected from 2,6-dimethylanthracene makes it a potential component in the emissive layer of OLEDs. The development of efficient and stable blue emitters remains a critical challenge in OLED technology, and 2,6-disubstituted anthracenes are being actively investigated for this purpose.

-

Organic Thin-Film Transistors (OTFTs): The rigid, planar structure of the anthracene core is conducive to strong intermolecular π-π stacking, which is essential for efficient charge transport in OTFTs. Research has shown that 2,6-disubstituted anthracenes can function as the semiconducting layer in these devices.[5]

-

Fluorescent Probes: The sensitivity of the fluorescence of some anthracene derivatives to their local environment can be exploited in the design of fluorescent sensors for detecting various analytes or changes in physical parameters.

Conclusion

2,6-Dimethylanthracene stands as a promising yet underexplored member of the vast family of luminescent anthracene derivatives. Its reported intense photoluminescence, coupled with the robust and tunable nature of the 2,6-disubstituted anthracene scaffold, positions it as a valuable target for further investigation. The experimental protocols and foundational knowledge presented in this guide provide a comprehensive framework for researchers to unlock the full potential of 2,6-dimethylanthracene and its analogs in the development of next-generation organic electronic materials and advanced molecular probes.

References

- Chen, B., et al. (2010). Synthesis, crystal structure and photoluminescence of 2,6-dimethylanthracene and its pseudo-triptycene derivatives. Journal of Molecular Structure, 984(1-3), 324-329.

-

Kastrati, A., Oswald, F., Scalabre, A., & Fromm, K. M. (2023). Photophysical Properties of Anthracene Derivatives. Photochem, 3(2), 227-273. Available from: [Link]

-

Taylor & Francis Online. Solvatochromic – Knowledge and References. Available from: [Link]

-

MDPI. (2023). Photophysical Properties of Anthracene Derivatives. Available from: [Link]

-

Banerjee, A., et al. Electronic Supporting Information (ESI) 1. Calculation of Quantum Yield. Available from: [Link]

-

Vorona, M. Y., et al. (2020). Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. Molecules, 25(8), 1961. Available from: [Link]

-

PubChem. 2,6-Dimethylanthracene. Available from: [Link]

-

ResearchGate. Solvent effects. a Absorption and fluorescence spectra of the... Available from: [Link]

-

MDPI. (2023). Photophysical Properties of Anthracene Derivatives. Available from: [Link]

-